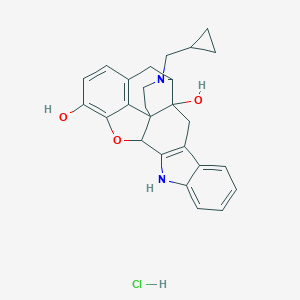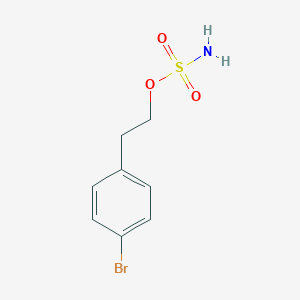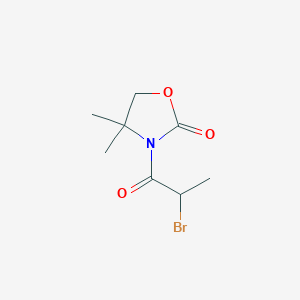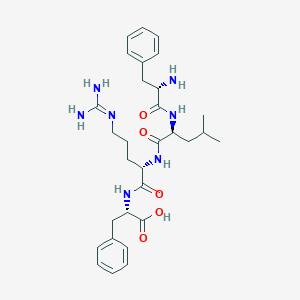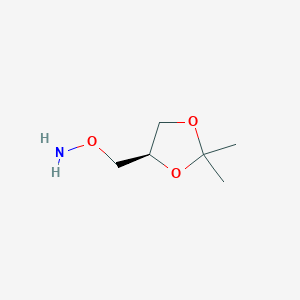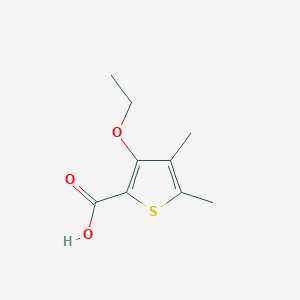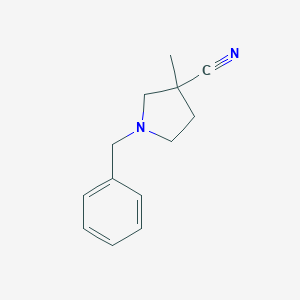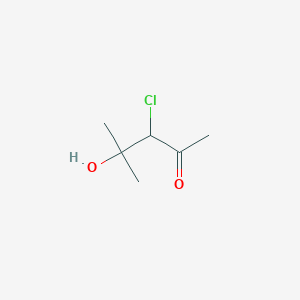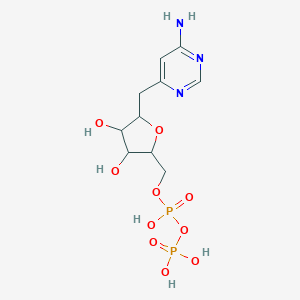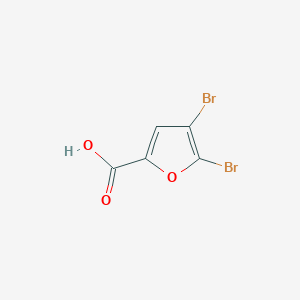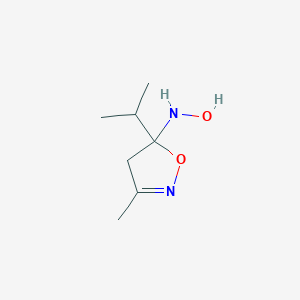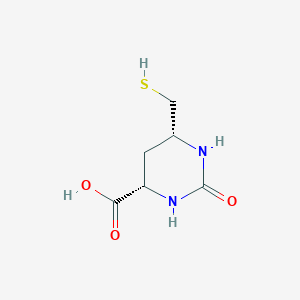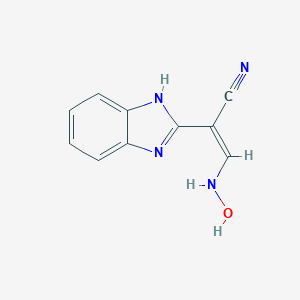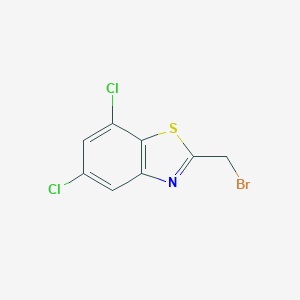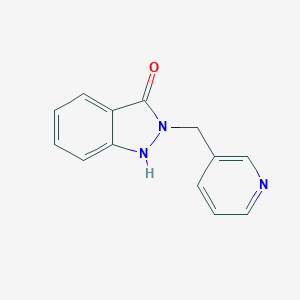
2-(3-Pyridylmethyl)indazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Pyridylmethyl)indazolinone is a chemical compound that belongs to the class of indazolinone derivatives. It has a pyridine ring and an indazole ring fused together, which gives it unique properties that make it suitable for various scientific research applications.
Mechanism of Action
The mechanism of action of 2-(3-Pyridylmethyl)indazolinone is complex and not fully understood. It is known to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and viral replication. It has also been found to modulate the activity of various neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-(3-Pyridylmethyl)indazolinone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been found to induce apoptosis in cancer cells and inhibit viral replication. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-Pyridylmethyl)indazolinone is its versatility in scientific research applications. It can be used in various assays and techniques, such as cell culture, Western blotting, and fluorescence microscopy. However, one of the limitations of this compound is its moderate to high toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(3-Pyridylmethyl)indazolinone. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of novel derivatives of 2-(3-Pyridylmethyl)indazolinone may lead to the discovery of new compounds with improved properties and efficacy.
Synthesis Methods
The synthesis method of 2-(3-Pyridylmethyl)indazolinone involves the reaction of 3-(2-bromoethyl)pyridine with 2-aminobenzonitrile in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, which results in the formation of the desired product. The yield of this reaction is moderate to high, depending on the reaction conditions.
Scientific Research Applications
2-(3-Pyridylmethyl)indazolinone has been extensively studied for its various scientific research applications. It has been found to have potent anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been used as a fluorescent probe for the detection of various biomolecules in biological systems.
properties
CAS RN |
120273-58-7 |
|---|---|
Product Name |
2-(3-Pyridylmethyl)indazolinone |
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethyl)-1H-indazol-3-one |
InChI |
InChI=1S/C13H11N3O/c17-13-11-5-1-2-6-12(11)15-16(13)9-10-4-3-7-14-8-10/h1-8,15H,9H2 |
InChI Key |
SKZAIZCDZYPCRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CC=C3 |
Other CAS RN |
120273-58-7 |
synonyms |
2-(3-pyridylmethyl)indazolinone ICI 207968 ICI-207968 ICI207968 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



